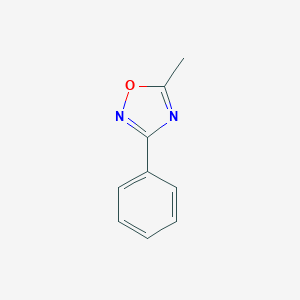

5-Methyl-3-phenyl-1,2,4-oxadiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167113. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-10-9(11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRLZUXQTZOCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152599 | |

| Record name | Phenylmethyloxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-98-7 | |

| Record name | Phenylmethyloxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1198-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmethyloxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-3-phenyl-1,2,4-oxadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ATY54BLZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-3-phenyl-1,2,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazole nucleus is a cornerstone heterocyclic motif in modern drug discovery, prized for its unique physicochemical properties and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key exemplar, 5-Methyl-3-phenyl-1,2,4-oxadiazole. We will move beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the integrated analytical workflow required to ensure the synthesis is both successful and reproducible. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reliable protocol for accessing this important chemical scaffold.

Strategic Approach: Retrosynthetic Analysis

The most prevalent and efficient strategy for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the [4+1] cycloaddition approach.[3] This methodology involves the reaction of an amidoxime, which provides four of the five ring atoms, with an acylating agent that supplies the final carbon atom.[4][5]

For our target molecule, this compound, this logic dictates a disconnection across the N2-C3 and O1-C5 bonds. This retrosynthetic pathway identifies benzamidoxime as the C3-phenyl source and an acetylating agent, such as acetic anhydride, as the C5-methyl source. This approach is favored for its high convergence and the ready availability of the starting materials.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]

- 3. soc.chim.it [soc.chim.it]

- 4. researchgate.net [researchgate.net]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.cuni.cz [dspace.cuni.cz]

An In-Depth Technical Guide to the Spectroscopic Data of 5-Methyl-3-phenyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole ring is a key structural motif in a variety of pharmacologically active molecules, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities. A thorough understanding of the spectroscopic properties of this compound is fundamental for its synthesis, characterization, and the development of new chemical entities. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data, offering insights into its structural confirmation and chemical behavior.

Molecular Structure and Synthesis Overview

The structural integrity of this compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol CAS Number: 1198-98-7

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, such as the target compound, is commonly achieved through the cyclization of O-acylamidoximes. A prevalent method involves the reaction of benzamidoxime with an appropriate acylating agent, followed by cyclodehydration.

Diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group and the methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 - 8.05 | m | 2H | ortho-protons of phenyl ring |

| 7.52 - 7.45 | m | 3H | meta- and para-protons of phenyl ring |

| 2.65 | s | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃, Standard: TMS (0 ppm)

The downfield chemical shifts of the aromatic protons are indicative of their attachment to an electron-withdrawing heterocyclic system. The multiplet nature of these signals arises from spin-spin coupling between the ortho, meta, and para protons. The singlet at 2.65 ppm with an integration of 3H is characteristic of the methyl group attached to the oxadiazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound. [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 175.5 | C5 of oxadiazole ring |

| 168.4 | C3 of oxadiazole ring |

| 131.2 | para-Carbon of phenyl ring |

| 129.0 | meta-Carbons of phenyl ring |

| 127.2 | ortho-Carbons of phenyl ring |

| 126.9 | ipso-Carbon of phenyl ring |

| 11.8 | Methyl carbon (-CH₃) |

Solvent: CDCl₃, Standard: TMS (0 ppm)

The quaternary carbons of the oxadiazole ring appear at the most downfield positions (175.5 and 168.4 ppm) due to the deshielding effect of the electronegative nitrogen and oxygen atoms. The signals for the phenyl group carbons are observed in the expected aromatic region, and the upfield signal at 11.8 ppm corresponds to the methyl group carbon.

Experimental Protocol for NMR Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 2925 | Weak | Aliphatic C-H stretch (methyl) |

| 1580 | Strong | C=N stretch (oxadiazole ring) |

| 1450 - 1600 | Medium-Strong | C=C stretch (aromatic ring) |

| 1375 | Medium | C-N stretch |

| 1250 | Strong | C-O-C stretch (oxadiazole ring) |

| 900 - 690 | Strong | C-H out-of-plane bending (aromatic) |

The FT-IR spectrum confirms the presence of the aromatic phenyl group through the characteristic C-H and C=C stretching vibrations. The strong absorption band at 1580 cm⁻¹ is indicative of the C=N bond within the oxadiazole ring. The presence of the C-O-C linkage is supported by the strong band around 1250 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy

A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 160.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion can proceed through several pathways, leading to the formation of characteristic fragment ions.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound.

| m/z | Proposed Fragment Ion |

| 160 | [C₉H₈N₂O]⁺ (Molecular Ion) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 103 | [C₇H₅N]⁺ (Benzonitrile radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The fragmentation is initiated by the cleavage of the oxadiazole ring. A common fragmentation pathway involves the loss of a neutral molecule, such as acetonitrile (CH₃CN), to form the benzoyl cation at m/z 105. Another pathway could involve the loss of a methyl radical followed by rearrangement to give the benzonitrile radical cation at m/z 103. The phenyl cation at m/z 77 is a common fragment in the mass spectra of phenyl-containing compounds.

Experimental Protocol for Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The electron energy is set to 70 eV.

Conclusion

The combined application of NMR, FT-IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serve as a valuable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the identification and quality control of this important heterocyclic compound. The detailed spectroscopic analysis confirms the assigned structure and provides a foundation for further studies on its chemical reactivity and biological activity.

References

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties and Stability of 5-Methyl-3-phenyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] This scaffold is recognized as a privileged structure due to its role as a bioisostere for amide and ester functionalities, which are ubiquitous in biologically active molecules.[2] By replacing these groups, which are often susceptible to hydrolysis by metabolic enzymes, with the more stable 1,2,4-oxadiazole ring, researchers can significantly improve the pharmacokinetic profiles of drug candidates. The first commercial drug containing this ring, Oxolamine, was introduced as a cough suppressant in the 1960s.[1][3] Since then, the scaffold has been incorporated into a wide array of therapeutic agents targeting diverse diseases.[3][4]

This guide focuses specifically on This compound , providing a detailed examination of its chemical properties, reactivity, and stability. Understanding these core characteristics is paramount for its effective application in the design and development of novel therapeutics, ensuring that molecules not only possess the desired biological activity but also the requisite stability for formulation and in vivo efficacy.

Physicochemical and Structural Properties

This compound is a disubstituted derivative that embodies the key features of the 1,2,4-oxadiazole class. The ring itself is a planar, aromatic system, although it possesses a relatively low level of aromaticity compared to benzene.[2][5] This reduced aromatic character, combined with the inherent weakness of the N-O bond, is a primary determinant of its chemical behavior.[5][6]

| Property | Value | Source |

| CAS Number | 1198-98-7 | [7] |

| Molecular Formula | C₉H₈N₂O | [7][8] |

| Molecular Weight | 160.17 g/mol | [7] |

| Appearance | Solid | |

| Melting Point | 33-36 °C | [7] |

| Purity | ≥95% (typical commercial) |

The nitrogen atoms in the ring are weakly basic, and the molecule's overall polarity and solubility can be significantly influenced by its substituents.[2] Quantum chemical modeling has been used to understand the geometry and electronic structure of such molecules, confirming their stability.[9]

Synthesis and Reaction Mechanisms

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including this compound, is the condensation and cyclization of an amidoxime with a carboxylic acid derivative.[1]

General Synthesis Workflow

The reaction typically proceeds in two stages: an initial acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a thermally or chemically induced cyclodehydration to yield the final 1,2,4-oxadiazole ring.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis from Benzamidoxime

This protocol describes a standard laboratory procedure for the synthesis.

-

Step 1: O-Acylation.

-

Dissolve benzamidoxime (1 equivalent) in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

The intermediate, O-acylbenzamidoxime, can be isolated, though in many procedures it is carried forward directly.[9]

-

-

Step 2: Cyclodehydration.

-

Heat the reaction mixture to reflux (the specific temperature depends on the solvent) for 4-8 hours. The heat provides the activation energy needed for the intramolecular cyclization and elimination of a water molecule.[9]

-

Monitor the formation of the product by TLC or LC-MS.

-

-

Step 3: Work-up and Purification.

-

After cooling, quench the reaction by slowly adding water or a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield pure this compound.

-

-

Validation.

-

The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected purity for further use should be >95%.

-

Chemical Reactivity

The reactivity of the 1,2,4-oxadiazole ring is dictated by the arrangement of its heteroatoms.

-

Nucleophilic and Electrophilic Sites: The N(3) atom exhibits nucleophilic character, while the C(3) and C(5) carbon atoms are electrophilic and thus susceptible to nucleophilic attack.[1] The ring is generally inert to electrophilic substitution reactions like halogenation or nitration.[10]

-

Ring Stability and Rearrangements: The weak O-N bond makes the ring susceptible to cleavage under certain conditions.[5][6] This property enables a variety of thermal and photochemical rearrangements, which can be synthetically useful but may also represent a stability liability.[1]

-

Thermal Rearrangement: The Boulton-Katritzky rearrangement is a well-studied thermal process where the 1,2,4-oxadiazole ring can isomerize to another heterocycle.[1][6]

-

Photochemical Rearrangement: Upon UV irradiation, the ring can undergo photoisomerization to form products such as 1,3,4-oxadiazoles or open-chain compounds, depending on the substituents and reaction medium.[11][12]

-

Chemical Stability: A Critical Assessment

For drug development, understanding a molecule's stability under various stress conditions is non-negotiable. The 1,2,4-oxadiazole ring is generally stable at physiological pH but can be degraded under harsher acidic or basic conditions.[2]

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of 1,2,4-oxadiazoles is highly pH-dependent. Studies on structurally related compounds have elucidated the degradation mechanisms.[13] The optimal stability for many 1,2,4-oxadiazole derivatives is typically found in the pH range of 3-5.[13]

-

Acid-Catalyzed Degradation: At low pH, the N-4 atom of the oxadiazole ring becomes protonated. This protonation activates the C(5) carbon, making it highly susceptible to nucleophilic attack by water. The subsequent ring-opening cascade leads to the formation of an aryl nitrile and a carboxylic acid.[13]

-

Base-Catalyzed Degradation: Under basic conditions, a hydroxide ion directly attacks the electrophilic C(5) carbon. This generates an anionic intermediate on the N-4 atom. In the presence of a proton donor like water, this intermediate captures a proton, facilitating the cleavage of the O-N bond and subsequent ring opening to yield the same degradation products.[13]

Caption: pH-dependent hydrolytic degradation pathways of the 1,2,4-oxadiazole ring.

Thermal and Photolytic Stability

-

Thermal Stability: 3,5-disubstituted 1,2,4-oxadiazoles are generally thermally stable compounds.[4][14] However, at very high temperatures, they can undergo rearrangement or decomposition, a factor to consider during manufacturing processes like melt granulation or in high-temperature analytical techniques.

-

Photolytic Stability: As with many aromatic heterocycles, 1,2,4-oxadiazoles can be susceptible to photodegradation. The specific pathway depends on the substituents and the irradiation wavelength.[1] Photo-induced rearrangements can lead to the formation of various isomers.[15] Therefore, photostability testing according to ICH guidelines is essential for any drug candidate containing this scaffold.

Workflow for Stability Assessment

A systematic approach is required to fully characterize the stability profile of this compound for drug development purposes.

Caption: Experimental workflow for a comprehensive stability assessment study.

This workflow ensures that all potential degradation pathways are explored and that the analytical methods used are "stability-indicating," meaning they can separate the intact compound from all its degradation products.

Conclusion

This compound is a valuable chemical entity built upon a scaffold of high importance in medicinal chemistry. Its role as a stable bioisostere for amides and esters provides a compelling rationale for its use in drug design. While generally robust, its stability is not absolute. A thorough understanding of its reactivity, particularly its susceptibility to hydrolysis under non-physiological pH conditions and potential for photochemical rearrangement, is crucial for any scientist working with this compound. By applying the principles and methodologies outlined in this guide, researchers can confidently leverage the advantageous properties of the 1,2,4-oxadiazole core while proactively managing its potential stability liabilities, ultimately accelerating the development of safer and more effective medicines.

References

- 1. soc.chim.it [soc.chim.it]

- 2. benchchem.com [benchchem.com]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. scbt.com [scbt.com]

- 9. chemintech.ru [chemintech.ru]

- 10. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 11. Model study of the photochemical rearrangement pathways of 1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 1198-98-7 and the Structurally Related Neurological Compound 3,4-Dimethoxyphenethylamine

A Note on Chemical Identity: Initial analysis of the query for CAS Number 1198-98-7 reveals an important distinction for the research community. This specific CAS identifier corresponds to the compound 5-Methyl-3-phenyl-1,2,4-oxadiazole .[1][2][3][4][5] However, the request for an in-depth guide tailored to researchers and drug development professionals, coupled with the nature of available scientific literature, strongly suggests a potential interest in the extensively studied phenethylamine, 3,4-Dimethoxyphenethylamine (DMPEA) , which bears the CAS Number 120-20-7 .[6][7][8]

This guide will first address the technical properties of this compound (CAS 1198-98-7) before providing a comprehensive, in-depth analysis of 3,4-Dimethoxyphenethylamine (DMPEA), a compound of significant interest in pharmacology and medicinal chemistry.

Part 1: Technical Profile of this compound (CAS 1198-98-7)

Introduction and Chemical Identity

This compound is a heterocyclic aromatic compound.[1] The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, and it serves as a key structural motif in medicinal chemistry.[9][10] This class of compounds is valued for its role as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties in drug design.[10][11]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1198-98-7 | [1][5] |

| Molecular Formula | C₉H₈N₂O | [5] |

| Molecular Weight | 160.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥95% - 97% | [1][2] |

| InChI Key | VRRLZUXQTZOCKJ-UHFFFAOYSA-N | |

| SMILES | Cc1nc(no1)-c2ccccc2 |

Synthesis and Reactivity

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in organic chemistry. A common and robust method involves the cyclization of amidoxime derivatives with acylating agents.[12] The general workflow proceeds via the reaction of a nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate acyl chloride or carboxylic acid to yield the final 1,2,4-oxadiazole ring.[12]

Below is a generalized workflow for the synthesis of 1,2,4-oxadiazole derivatives.

Applications and Research Interest

The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery due to its wide range of biological activities.[10][13] Derivatives have been investigated for their potential as:

While specific applications for this compound are not extensively documented in the available literature, its structural class is of high interest to medicinal chemists for developing novel therapeutics.

Suppliers

This compound is available from several chemical suppliers for research purposes.

-

Sigma-Aldrich (AldrichCPR)

-

Thermo Fisher Scientific (Alfa Aesar) [3]

-

Apollo Scientific [1]

-

Santa Cruz Biotechnology [5]

Part 2: An In-Depth Technical Guide to 3,4-Dimethoxyphenethylamine (DMPEA, CAS 120-20-7)

Introduction: A Key Dopamine Analog

3,4-Dimethoxyphenethylamine, also known as homoveratrylamine, is a phenethylamine derivative and a structural analog of the neurotransmitter dopamine.[6][8] In DMPEA, the hydroxyl groups at the 3 and 4 positions of the dopamine phenyl ring are replaced by methoxy groups.[6][8] This modification significantly alters its biochemical properties and makes it a valuable tool in neuroscience research and a versatile precursor in pharmaceutical synthesis.[7][15] It is an endogenous metabolite found in human urine as a product of catecholamine metabolism.[8]

Physicochemical Properties

DMPEA is a well-characterized compound with the following properties:

| Property | Value | Source |

| CAS Number | 120-20-7 | [6][7] |

| Molecular Formula | C₁₀H₁₅NO₂ | [7][8] |

| Molecular Weight | 181.23 g/mol | [7][8] |

| Appearance | Colorless to light yellow transparent liquid/oil | [7][16][17] |

| Boiling Point | 188 °C at 15 mmHg | [7][16] |

| Melting Point | 12-15 °C | [7] |

| Density | 1.074 g/mL at 25 °C | [7][16] |

| Refractive Index | n20/D 1.546 | [7][16] |

| Solubility | Soluble in water, chloroform, methanol, DMSO | [7][17][18] |

| Stability | Stable under normal storage conditions; air and light sensitive | [16][17] |

Pharmacology and Mechanism of Action

DMPEA's interaction with biological systems is multifaceted and has been a subject of research for decades.

-

Monoamine Oxidase (MAO) Inhibition: DMPEA and its N-methylated homologs are known to be inhibitors of monoamine oxidase.[19] Specifically, they inhibit the deamination of tyramine and tryptamine by rat brain MAO, which may contribute to its bioactivity.[8][19][20]

-

Serotonergic Activity: It exhibits a weak affinity for serotonin receptors.[6] In rodent models, it has been shown to induce the head-twitch response, a behavioral proxy for serotonergic psychedelic effects.[6]

-

Historical Link to Schizophrenia: In the 1960s, DMPEA gained notoriety due to the "pink spot" phenomenon, where it was isolated from the urine of some schizophrenic patients, suggesting it could be an abnormal metabolite of dopamine.[8] However, later studies found DMPEA in the urine of healthy individuals as well, largely discrediting its specificity as a biomarker for schizophrenia.[8]

-

Neuroscience Research Tool: As a methylated metabolite of dopamine, DMPEA is used as a tool in neuroscience. It is a potent inhibitor of brain mitochondrial respiration and has been used in studies related to Parkinson's disease to understand the mechanisms of neurodegeneration.[16]

Synthesis Pathways

Several synthetic routes to DMPEA have been developed. The choice of pathway often depends on the desired scale and available starting materials.

Classic Synthesis (Pictet-Finkelstein type): An early synthesis starts from 3,4-dimethoxybenzaldehyde (veratraldehyde) and proceeds through several steps to yield DMPEA.[6]

Modern Industrial Synthesis: A more common and efficient industrial method involves the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile (also known as 3,4-dimethoxybenzyl cyanide).[7] This process is typically carried out using a Raney Nickel or Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere.[21][22][23]

Applications in Drug Development and Research

DMPEA is a cornerstone intermediate for the synthesis of a wide array of pharmacologically active molecules.

-

Precursor for Isoquinoline Alkaloids: Its structure is ideal for building the isoquinoline core found in many natural and synthetic bioactive compounds.[15]

-

Synthesis of Cardiovascular Drugs: DMPEA is a key starting material for the production of important cardiovascular drugs, most notably Verapamil and Bevantolol.[7]

-

Scaffold for CNS-Active Molecules: The phenethylamine backbone provides a versatile and biologically relevant scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies, particularly for targets within the central nervous system.[15]

-

Parkinson's Disease Research: Its ability to inhibit mitochondrial respiration makes it a useful chemical probe for investigating neurodegenerative pathways implicated in Parkinson's disease.[24]

Analytical Methodologies

The identification and quantification of DMPEA in biological matrices or as a raw material are critical for research and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard and powerful technique for the analysis of phenethylamines like DMPEA. The compound can be derivatized to improve its chromatographic behavior and fragmentation pattern in the mass spectrometer, allowing for sensitive and specific detection.[25]

Safety and Handling

DMPEA requires careful handling in a laboratory setting.

-

Hazards: It is considered harmful if swallowed and causes skin and eye irritation. It may also cause an allergic skin reaction.[8]

-

Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[8]

-

Storage: The compound is sensitive to air and light. It should be stored in a tightly sealed container, under an inert atmosphere if possible, in a cool, dry place away from direct sunlight.[17]

Major Suppliers for Research & Development

High-purity DMPEA for pharmaceutical and research applications is available from several reputable suppliers.

-

NINGBO INNO PHARMCHEM CO.,LTD. [7]

-

Home Sunshine Pharma [17]

-

LEAPChem [15]

-

Cayman Chemical (as hydrochloride salt)[20]

-

TargetMol [18]

-

Pharmaoffer.com (platform for sourcing)[26]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. scbt.com [scbt.com]

- 6. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. grokipedia.com [grokipedia.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

- 12. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jchemrev.com [jchemrev.com]

- 15. leapchem.com [leapchem.com]

- 16. 3,4-Dimethoxyphenethylamine | 120-20-7 [chemicalbook.com]

- 17. 3,4-Dimethoxyphenethylamine CAS 120-20-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 18. 3,4-Dimethoxyphenethylamine | Endogenous Metabolite | TargetMol [targetmol.com]

- 19. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. Synthesis routes of 3,4-Dimethoxyphenethylamine [benchchem.com]

- 22. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

- 23. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]

- 24. nbinno.com [nbinno.com]

- 25. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pharmaoffer.com [pharmaoffer.com]

Formation of 3,5-Disubstituted 1,2,4-Oxadiazoles: Mechanisms and Methodologies

An In-Depth Technical Guide to the

Introduction

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle featuring one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry and drug development, largely due to its role as a bioisostere for amide and ester functionalities.[1][2] Its inherent chemical stability and ability to engage in various non-covalent interactions make it a privileged structure for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

This guide provides a comprehensive exploration of the core mechanisms governing the formation of 3,5-disubstituted 1,2,4-oxadiazoles. We will dissect the predominant synthetic pathways, elucidate the underlying chemical principles, and present field-proven protocols. The focus is not merely on the procedural steps but on the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for strategic synthesis.

Part 1: The Principal [4+1] Atom Assembly Strategy via Amidoxime Acylation

The most prevalent and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is the condensation of an amidoxime with a carboxylic acid or its derivative.[1][3] This pathway is conceptually a [4+1] cyclization, where four atoms (C-N-O-H from the amidoxime) combine with one atom (the carbonyl carbon from the acylating agent). The reaction proceeds through a critical O-acylated amidoxime intermediate, which then undergoes intramolecular cyclodehydration.[2][3][4]

Core Mechanism: From Nitrile to Oxadiazole

The overall transformation can be visualized as a two-stage process, often telescoped into a single, efficient one-pot reaction.

-

Amidoxime Formation: The journey begins with the synthesis of the requisite amidoxime. This is typically achieved through the nucleophilic addition of hydroxylamine to a nitrile precursor. This step establishes the R¹-substituted carbon at what will become the C3 position of the oxadiazole ring.[5][6]

-

O-Acylation: The amidoxime is then acylated using a suitable agent (e.g., an acyl chloride, anhydride, or an activated carboxylic acid). The more nucleophilic oxygen atom of the amidoxime attacks the electrophilic carbonyl carbon, leading to the formation of an O-acylamidoxime intermediate.[3] This intermediate can sometimes be isolated but is often generated in situ.

-

Intramolecular Cyclodehydration: The final, and often rate-determining, step is the thermal or base-catalyzed intramolecular cyclization of the O-acylamidoxime. The amino group nitrogen attacks the imine carbon, followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring.

Experimental Considerations and Protocols

The efficiency of the [4+1] strategy hinges on the method used for acylation and cyclization. Modern advancements have shifted focus from stepwise procedures to streamlined one-pot syntheses.

Activation of Carboxylic Acids

Directly using carboxylic acids requires an activation step to enhance the electrophilicity of the carbonyl carbon. Standard peptide coupling reagents are highly effective for this purpose.[1]

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amidoxime.

-

Carbonyl diimidazole (CDI): CDI activates the carboxylic acid by forming an acylimidazolide, which is another excellent acylating species.

One-Pot Methodologies

The development of one-pot procedures has significantly improved the practicality of this synthesis. A widely adopted and robust method employs a superbasic medium like NaOH/DMSO or other base/solvent systems at room temperature.[2][7][8] This approach bypasses the need to isolate the often-unstable O-acylamidoxime intermediate, leading to higher overall yields and simpler purification.

Protocol: One-Pot Synthesis via NaOH/DMSO System

This protocol describes a general, reliable one-pot procedure for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and a carboxylic acid ester.

Materials:

-

Amidoxime (1.0 eq)

-

Carboxylic acid methyl or ethyl ester (1.0-1.2 eq)

-

Sodium Hydroxide (NaOH), powdered (2.0-3.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the amidoxime (1.0 eq) and the carboxylic acid ester (1.0-1.2 eq).

-

Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the amidoxime.

-

While stirring vigorously, add powdered NaOH (2.0-3.0 eq) portion-wise to the mixture at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

A precipitate will often form. Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Wash the collected solid (or combined organic extracts) with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.

Part 2: The [3+2] Cycloaddition Strategy

An important alternative for synthesizing the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][3][7] This concerted [3+2] cycloaddition involves the three-atom nitrile oxide dipole (C-N-O) reacting across the two-atom π-system of the nitrile (C≡N).

Core Mechanism: Nitrile Oxide and Nitrile Union

-

Nitrile Oxide Generation: Nitrile oxides are reactive intermediates that are typically generated in situ. A common method is the base-induced dehydrohalogenation of a hydroximoyl halide. Other precursors include α-nitroketones or the dehydration of nitroalkanes.[9]

-

1,3-Dipolar Cycloaddition: The generated nitrile oxide rapidly undergoes a cycloaddition reaction with a nitrile. This step forms the heterocyclic ring in a single, concerted step. A significant drawback can be the competitive dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), which can reduce the yield of the desired product.[7]

Experimental Considerations and Protocols

The success of this strategy relies on controlling the generation of the nitrile oxide and favoring its reaction with the nitrile substrate over self-dimerization.

-

Catalysis: The non-reactivity of the nitrile triple bond can be a challenge. Platinum(IV) catalysts have been shown to facilitate the cycloaddition under milder conditions, improving yields and selectivity.[7]

-

Photoredox Catalysis: In a "green chemistry" approach, visible-light-mediated photoredox catalysis has been employed to generate the reactive species for cycloaddition, offering an environmentally benign synthetic route.[7]

Part 3: Comparative Analysis of Core Strategies

The choice between the [4+1] and [3+2] pathways is dictated by the availability of starting materials, desired substitution patterns, and tolerance for specific reaction conditions.

| Feature | [4+1] Amidoxime Acylation | [3+2] Nitrile Oxide Cycloaddition |

| Regiochemistry | Unambiguous. R¹ from the initial nitrile is at C3; R² from the acylating agent is at C5. | Unambiguous. R¹ from the nitrile oxide is at C3; R² from the nitrile is at C5. |

| Starting Materials | Amidoximes and carboxylic acid derivatives. Both are widely available. | Nitrile oxides (generated in situ) and nitriles. Precursors for nitrile oxides can be more specialized. |

| Key Advantage | High versatility, reliability, and extensive optimization (especially one-pot methods).[2][7] | Accesses the ring from different starting materials; can be performed under very mild conditions with modern catalysts.[7] |

| Key Disadvantage | Can require high temperatures for cyclization in older methods; some amidoximes can be unstable. | Competitive dimerization of the nitrile oxide can significantly lower yields.[7] |

| Substrate Scope | Extremely broad. Tolerates a wide variety of functional groups. | Can be limited by the stability of the nitrile oxide and the reactivity of the nitrile. |

| Typical Conditions | Varies from high-temperature reflux to room temperature (one-pot methods).[2][7] | Often mild, especially with catalysis. Photochemical methods operate at ambient temperature.[7] |

Part 4: Decision Workflow for Synthetic Route Selection

Choosing the optimal synthetic route is a critical step in any research and development campaign. The following workflow provides a logical framework for this decision-making process.

Conclusion

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a mature field dominated by two robust and mechanistically distinct strategies. The [4+1] acylation of amidoximes remains the workhorse methodology due to its broad applicability, high reliability, and the efficiency of modern one-pot protocols. The [3+2] cycloaddition of nitrile oxides provides a valuable orthogonal approach, particularly when the required starting materials are more accessible via this route. A thorough understanding of these core mechanisms, coupled with strategic consideration of substrate availability and reaction conditions, empowers the medicinal and organic chemist to efficiently construct diverse libraries of these valuable heterocyclic compounds for application in drug discovery and beyond.

References

- 1. soc.chim.it [soc.chim.it]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

A Technical Guide to the Quantum Chemical Modeling of 5-Methyl-3-phenyl-1,2,4-oxadiazole Formation

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisosteric replacement for amide and ester groups, which enhances metabolic stability and other pharmacokinetic properties.[1] Understanding the formation mechanism of these heterocycles is paramount for optimizing synthesis and exploring novel derivatives. This technical guide provides researchers, computational chemists, and drug development professionals with an in-depth framework for modeling the formation of 5-Methyl-3-phenyl-1,2,4-oxadiazole using quantum chemical methods. We will explore the underlying reaction mechanism, detail a robust computational protocol using Density Functional Theory (DFT), and present a self-validating workflow designed to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1,2,4-Oxadiazoles and Computational Insight

Substituted 1,2,4-oxadiazoles are prevalent in a vast range of biologically active compounds, demonstrating anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] Their synthesis is a topic of significant interest, with numerous methods developed over the years.[5][6] The most common and versatile route involves the cyclization of an O-acylamidoxime intermediate, which is typically formed from the reaction of an amidoxime with a carboxylic acid derivative.[7][8][9]

Specifically, the formation of this compound proceeds from the reaction of N-hydroxybenzamidine (benzamidoxime) with an acetylating agent, such as acetyl chloride or acetic anhydride.[10] While experimental methods can identify reactants and products, they often provide limited insight into the transient species and energetic barriers that govern the reaction's course.

This is where quantum chemical modeling becomes an indispensable tool. By simulating the reaction at the molecular level, we can:

-

Elucidate the step-by-step reaction mechanism.

-

Identify and characterize all intermediates and transition states.

-

Calculate the activation energies and reaction thermodynamics.

-

Predict how substituents might influence the reaction rate and outcome.

This guide focuses on applying Density Functional Theory (DFT), a highly effective and computationally efficient method for studying organic reaction mechanisms, to unravel the formation of this important heterocyclic core.[11][12][13]

The Reaction Pathway: From Amidoxime to Oxadiazole

The formation of this compound is a two-step process initiated by the acylation of N-hydroxybenzamidine, followed by an intramolecular cyclodehydration.[7][10]

-

Step 1: O-Acylation. The N-hydroxybenzamidine reacts with an acetylating agent (e.g., acetyl chloride). The hydroxylamine oxygen of the amidoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. This results in the formation of an O-acylbenzamidoxime intermediate and releases hydrochloric acid as a byproduct.

-

Step 2: Intramolecular Cyclodehydration. This is the key ring-closing step. Under thermal or base-catalyzed conditions, the nitrogen atom of the amidoxime's amino group performs a nucleophilic attack on the carbonyl carbon of the newly introduced acetyl group.[7] This process proceeds through a high-energy transition state, leading to a cyclic intermediate. Subsequent elimination of a water molecule yields the aromatic and highly stable this compound ring.[10]

The overall reaction can be visualized as follows:

Caption: The proposed reaction mechanism for this compound formation.

A Validated Computational Methodology

To accurately model this reaction, a robust computational protocol is essential. The following methodology is grounded in established practices for theoretical organic chemistry and ensures that the results are both reliable and reproducible.[11][13]

Choice of Method and Basis Set: The "Why"

-

Density Functional Theory (DFT): We recommend the DFT approach due to its excellent balance of computational accuracy and efficiency for systems of this size. Specifically, the B3LYP hybrid functional is a workhorse in computational organic chemistry, known for providing reliable geometries and energies for a wide range of organic reactions.[11][13]

-

Basis Set: The 6-311+G(d,p) Pople basis set is selected. The 6-311G part provides a flexible description of the core and valence electrons. The + indicates the addition of diffuse functions, which are crucial for accurately describing lone pairs and anionic species that may be involved in the mechanism. The (d,p) polarization functions allow for non-spherical electron density distributions, which is essential for correctly modeling bonding in cyclic and strained structures like transition states.

Software and Solvation

-

Software: The Gaussian 09/16 software package is the industry standard for these types of calculations.[11] However, other packages like ORCA or Spartan can also be used.

-

Solvation Model: Reactions are rarely performed in the gas phase. A solvent can significantly influence reaction energetics. The Polarizable Continuum Model (PCM) is an efficient way to account for bulk solvent effects. Given that solvents like pyridine or DMSO are often used, including a PCM model for the relevant solvent is critical for obtaining physically meaningful results.[10]

The Computational Workflow: A Step-by-Step Protocol

This workflow is designed as a self-validating system. Each step confirms the integrity of the previous one, ensuring a trustworthy result.

Caption: A self-validating workflow for quantum chemical reaction modeling.

Experimental Protocol: Detailed Steps

-

Structure Preparation:

-

Using a molecular builder (e.g., GaussView, Avogadro), construct 3D models of all reactants (N-hydroxybenzamidine, acetyl chloride), intermediates (O-acylbenzamidoxime), and products (this compound, H₂O).

-

-

Geometry Optimization:

-

Perform a full geometry optimization on each structure using the chosen level of theory (B3LYP/6-311+G(d,p)) and solvation model (PCM). This locates the lowest energy conformation for each molecule.

-

-

Frequency Calculation (Minima):

-

Run a frequency calculation on each optimized structure.

-

Validation: A true minimum on the potential energy surface must have zero imaginary frequencies . This confirms the structure is stable. The output also provides crucial thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Transition State (TS) Search:

-

This is the most challenging step. Use a method like QST3 (in Gaussian), providing the optimized reactant (intermediate) and product (cyclic intermediate) structures as inputs. Alternatively, use a Berny optimization (opt=TS) starting from an estimated TS geometry.

-

Once the optimization converges, perform a frequency calculation on the resulting structure.

-

Validation: A true first-order saddle point (a transition state) must have exactly one imaginary frequency . This frequency corresponds to the atomic motion along the reaction coordinate (e.g., the N-C bond forming and the C=O bond breaking).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the verified transition state structure.

-

Validation: This calculation maps the reaction path downhill from the TS. It must connect the TS to the correct reactant (intermediate) on one side and the correct product on the other, confirming it is the right transition state for the reaction of interest.

-

Data Presentation and Interpretation

The primary outputs of these calculations are the energies of the stationary points along the reaction pathway. This data should be summarized in a clear, tabular format to facilitate analysis.

Table 1: Calculated Energies for the Cyclodehydration Step

| Species | Electronic Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) | Number of Imaginary Frequencies |

| O-Acylbenzamidoxime | Sample Value | 0.0 | 0 |

| Cyclization TS | Sample Value | +25.8 (Example) | 1 |

| 1,2,4-Oxadiazole + H₂O | Sample Value | -15.2 (Example) | 0 |

Note: Values are illustrative examples and must be calculated for the specific system.

Interpretation:

-

Activation Barrier (ΔG‡): The Gibbs free energy difference between the transition state and the reactant (e.g., +25.8 kcal/mol) is the activation barrier. This value is directly related to the reaction rate; a higher barrier implies a slower reaction.

-

Reaction Energy (ΔG_rxn): The Gibbs free energy difference between the products and reactants (e.g., -15.2 kcal/mol) indicates the thermodynamic driving force of the reaction. A negative value signifies an exergonic and spontaneous process.

Conclusion

Quantum chemical modeling provides an unparalleled level of detail into the formation of this compound. By employing a robust and self-validating DFT-based workflow, researchers can confidently determine the reaction mechanism, identify the rate-limiting step, and calculate the key energetic parameters. This knowledge is not merely academic; it provides a powerful predictive tool for rational drug design, allowing scientists to understand how structural modifications will impact synthetic feasibility and to design more efficient reaction pathways, ultimately accelerating the drug discovery process.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemintech.ru [chemintech.ru]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Introduction: The 1,2,4-Oxadiazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry.[1][2] First synthesized in 1884 by Tiemann and Krüger, this scaffold has evolved from a chemical curiosity to a cornerstone in modern drug discovery.[3] Its prevalence stems from its unique properties as a bioisostere of amide and ester functionalities. This bioisosteric equivalence offers a key strategic advantage in drug design, allowing chemists to replace metabolically labile ester or amide groups with the more robust 1,2,4-oxadiazole ring, thereby improving pharmacokinetic profiles without sacrificing crucial binding interactions.[1][4] The scaffold's ability to participate in hydrogen bonding further enhances its utility as a pharmacophore component in a wide array of biologically active molecules.[1][5]

The versatility of the 1,2,4-oxadiazole ring is reflected in the breadth of its biological activities, which include anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][6][7] This guide provides a comprehensive overview of these activities, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the practical methodologies for the synthesis and evaluation of these potent compounds.

Key Biological Activities and Mechanisms

The 1,2,4-oxadiazole nucleus is a component of numerous compounds with diverse biological functions, making it a focal point of extensive research.[1]

Anticancer Activity

The development of novel anticancer agents is a critical challenge, and 1,2,4-oxadiazole derivatives have emerged as a promising class of compounds.[6] Their cytotoxic activity has been demonstrated against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and prostate (DU-145).[8][9]

Mechanisms of Action: The anticancer effects of 1,2,4-oxadiazoles are often multifaceted. A significant breakthrough was the discovery of 3,5-diarylsubstituted derivatives as potent inducers of apoptosis.[6] Other identified mechanisms include the inhibition of key enzymes involved in cancer progression, such as:

-

Carbonic Anhydrase IX (CAIX): Certain 1,2,4-oxadiazole-sulfonamide derivatives have shown potent inhibitory activity against CAIX, an enzyme associated with tumor hypoxia and metastasis.[5]

-

Thymidylate Synthase (TS): Some derivatives have been identified as potent inhibitors of human TS, an essential enzyme for DNA synthesis, demonstrating activity superior to established drugs like Pemetrexed in certain studies.[10]

-

Epidermal Growth Factor Receptor (EGFR): Docking studies have suggested that compounds combining 1,2,4- and 1,3,4-oxadiazole units can interact strongly with the EGFR binding site, a key target in cancer therapy.[10]

Structure-Activity Relationship (SAR): SAR studies provide crucial insights for optimizing anticancer potency. For many series of 1,2,4-oxadiazole derivatives, the following trends have been observed:

-

Aromatic Substituents: The nature and position of substituents on the aryl rings at the 3- and 5-positions of the oxadiazole core are critical. Electron-donating groups (EDGs) on a phenyl ring have been shown to enhance antiproliferative activity, while electron-withdrawing groups (EWGs) tend to decrease it.[6]

-

Hybrid Molecules: Linking the 1,2,4-oxadiazole scaffold with other heterocyclic systems (e.g., benzimidazole, quinoline, 1,2,4-thiadiazole) has proven to be an effective strategy for generating compounds with potent cytotoxicity, often exceeding that of standard drugs like doxorubicin or etoposide.[6][8] For instance, a 3,4,5-trimethoxy group on a phenyl ring attached to a hybrid scaffold was found to be crucial for optimal activity against several cancer cell lines.[8]

Table 1: Selected 1,2,4-Oxadiazole Derivatives with Anticancer Activity

| Compound Reference | Cancer Cell Line | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) |

| Compound 7a [9] | A549 (Lung) | 0.18 ± 0.019 | Doxorubicin | 1.91 ± 0.84 |

| Compound 14a-d [6] | MCF-7 (Breast) | 0.12 - 2.78 | Doxorubicin | - |

| Compound 33 [10] | MCF-7 (Breast) | 0.34 ± 0.025 | - | - |

| Compound 2 [8] | A549 (Lung) | 0.23 ± 0.011 | Etoposide | - |

| Compound 3 [8] | HCT-116 (Colon) | 6.0 ± 3 | - | - |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. The 1,2,4-oxadiazole scaffold has been successfully incorporated into molecules with significant anti-inflammatory properties.[11]

Mechanisms of Action: The primary mechanism for the anti-inflammatory action of these compounds involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway .[12] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Specific 1,2,4-oxadiazole derivatives have been shown to:

-

Inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB.[12]

-

Block the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB.[12]

-

Reduce the production of nitric oxide (NO) and pro-inflammatory cytokines.[12][13]

One notable study developed 1,2,4-oxadiazole analogs of resveratrol, a natural anti-inflammatory agent. A derivative with two para-hydroxyphenyl moieties attached to the oxadiazole ring surpassed resveratrol in its ability to inhibit NF-κB activation and scavenge reactive oxygen species (ROS).[13]

Caption: Inhibition of the NF-κB pathway by a 1,2,4-oxadiazole derivative.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new classes of antimicrobial agents.[14] The 1,2,4-oxadiazole scaffold has been effectively utilized to develop compounds with potent activity against various pathogens.[15]

Antibacterial Activity: Derivatives have shown significant activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

-

Mechanism of Action: A key mechanism involves the inhibition of cell wall synthesis. Some 1,2,4-oxadiazole antibiotics have been identified as targeting Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for MRSA's resistance to β-lactam antibiotics.[15]

-

SAR: For antibacterial activity, SAR studies have revealed that the overall structure can be conceptualized as having four rings (A, B, C, and D). A hydrogen-bond donor in the 'A' ring (such as a phenol or pyrazole) is essential for activity. Hydrophobic and halogen substituents are generally well-tolerated on other parts of the molecule, such as the 'D' ring.[14][16]

Antifungal Activity: Several 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antifungal properties against various plant-pathogenic fungi.[17]

-

Mechanism of Action: Molecular docking studies suggest that these compounds may act as Succinate Dehydrogenase (SDH) inhibitors, interfering with the fungal respiratory chain. The oxadiazole ring and adjacent moieties can form hydrogen bonds and hydrophobic interactions with key residues in the SDH active site, such as TYR58 and TRP173.[18]

-

SAR: In one study, derivatives containing an anisic acid moiety were found to be more potent than those with a cinnamic acid moiety, highlighting the importance of the specific aryl group attached to the core.[17]

Central Nervous System (CNS) Activity

The 1,2,4-oxadiazole scaffold has also been explored for its potential in treating CNS disorders.

-

Muscarinic Receptor Agonists: Certain derivatives have been developed as highly potent and efficacious agonists for cortical muscarinic receptors, which are implicated in cognitive function and are targets for Alzheimer's disease therapy.[19]

-

Anti-Alzheimer's Agents: More recently, a multi-target approach has led to the synthesis of 1,2,4-oxadiazole derivatives that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[4] Some of these compounds were found to be significantly more potent than the standard drug donepezil against AChE.[4] Additional activities, such as MAO-B inhibition and antioxidant effects, have also been reported for these multi-target agents.[20]

Experimental Protocols and Methodologies

To ensure scientific integrity, the protocols described below are presented as self-validating systems, incorporating necessary controls and characterization steps.

Protocol 1: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

This protocol describes a common and efficient one-pot synthesis from a carboxylic acid and an amidoxime. The choice of a one-pot procedure using a superbase medium is based on its efficiency, use of readily available starting materials, and simplified purification compared to older, multi-step methods.[6]

Principle: The synthesis proceeds via the activation of a carboxylic acid, which then reacts with an amidoxime to form an O-acylamidoxime intermediate. This intermediate undergoes base-catalyzed cyclodehydration to yield the final 1,2,4-oxadiazole product. Using a superbase medium like NaOH/DMSO facilitates both steps in a single pot at room temperature.[6]

Caption: General workflow for the one-pot synthesis of 1,2,4-oxadiazoles.

Methodology:

-

Reactant Preparation: To a solution of the selected amidoxime (1.0 eq.) in dimethyl sulfoxide (DMSO), add powdered sodium hydroxide (NaOH) (2.0 eq.). Stir the mixture at room temperature for 15-20 minutes.

-

Addition of Carboxylic Acid Ester: Add the corresponding carboxylic acid methyl or ethyl ester (1.2 eq.) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

-

Quenching and Extraction: Upon completion, carefully pour the reaction mixture into ice-cold water. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3,5-disubstituted-1,2,4-oxadiazole.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Evaluation using the MTT Assay

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of newly synthesized 1,2,4-oxadiazole derivatives on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[8][9]

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well microtiter plate at a density of approximately 5 × 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration in the wells should be non-toxic (typically <0.5%). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells for a positive control (e.g., doxorubicin), a vehicle control (DMSO only), and a negative control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Future Perspectives and Conclusion

The 1,2,4-oxadiazole scaffold is undeniably a privileged structure in medicinal chemistry, with its utility demonstrated across a remarkable spectrum of biological activities.[1][6] Its role as a stable bioisostere for amides and esters continues to provide a robust platform for improving the drug-like properties of new chemical entities.[4] Current research continues to uncover novel applications, from potent and selective antibacterials against urgent public health threats to multi-target agents for complex neurodegenerative diseases.[4][21]

Future efforts will likely focus on the design of highly specific enzyme inhibitors and receptor modulators by leveraging advanced computational docking and structure-based design. The exploration of novel synthetic methodologies that allow for greater diversification of the scaffold will further expand the chemical space available for drug discovery. As our understanding of complex disease pathways deepens, the versatility of the 1,2,4-oxadiazole ring will ensure its continued prominence in the development of the next generation of therapeutic agents.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - ProQuest [proquest.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 18. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-3-phenyl-1,2,4-oxadiazole: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Versatile Heterocyclic Scaffold in Drug Discovery and Chemical Biology

Authored by: A Senior Application Scientist

Abstract

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent physicochemical properties and ability to serve as a bioisosteric replacement for amide and ester groups have made it a valuable building block in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of a specific analogue, 5-Methyl-3-phenyl-1,2,4-oxadiazole, as a research chemical. We will delve into its chemical and physical characteristics, explore detailed synthetic methodologies, and discuss the broader biological potential of the 1,2,4-oxadiazole class, highlighting key areas for future investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or considering the use of this compound and its derivatives.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the five-membered 1,2,4-oxadiazole ring has emerged as a "privileged scaffold" due to its unique combination of properties.[1][2] The presence of one oxygen and two nitrogen atoms within the aromatic ring imparts a distinct electronic and steric profile, influencing its interactions with biological targets.[3]

One of the key advantages of the 1,2,4-oxadiazole nucleus is its role as a bioisostere for amide and ester functionalities. This substitution can enhance metabolic stability by reducing susceptibility to enzymatic hydrolysis, a common challenge in drug development.[2] Furthermore, the rigid planarity of the oxadiazole ring can provide a defined orientation for pendant functional groups, facilitating optimal binding to receptor pockets.

The 1,2,4-oxadiazole scaffold has been incorporated into a wide range of compounds exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system (CNS) effects.[1][4][5] This broad spectrum of activity underscores the versatility of this heterocyclic system and its potential for the development of novel therapeutics across various disease areas.

This guide will focus specifically on this compound, providing a detailed examination of its properties and synthesis to enable its effective utilization in research settings.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a research chemical is fundamental to its application in experimental settings.

Physicochemical Properties

The properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various biological and chemical environments, including solubility, membrane permeability, and potential for off-target interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [6] |